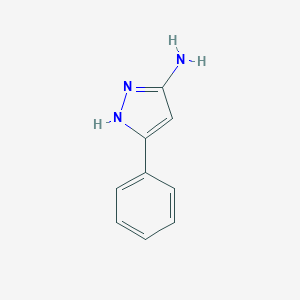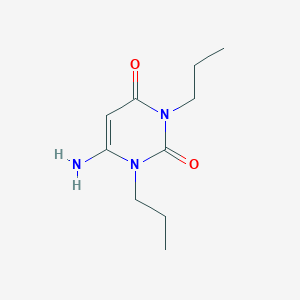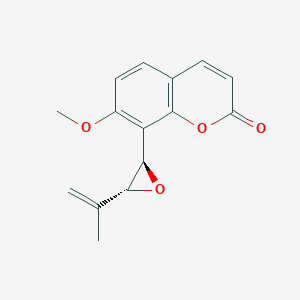
1-O-アセチル-2,3,5-トリ-O-ベンゾイル-D-リボフラノース
概要
科学的研究の応用
1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some notable applications include:
Nucleoside Synthesis: It serves as a starting material for the synthesis of various nucleosides.
Pharmaceutical Intermediates: The compound is crucial in the synthesis of antiviral drugs like Tenofovir, which is used to treat HIV and chronic Hepatitis B infections.
Infectious Disease Research: Its role in the synthesis of antiviral drugs makes it significant in research focused on combating infectious diseases.
作用機序
Target of Action
1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, also known as D-Ribofuranose, 1-acetate 2,3,5-tribenzoate, is a ribose-derived compound . It is primarily used in the synthesis of nucleosides , which are key components of nucleic acids like DNA and RNA. Therefore, its primary targets are the nucleic acid structures within cells.
Mode of Action
This compound is used as a precursor in the synthesis of artificial nucleotides . It is reacted with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction and deprotected by an acid or base to form a pure artificial nucleotide . This artificial nucleotide can then be incorporated into nucleic acid structures.
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of nucleoside synthesis . Nucleosides are essential for the formation of nucleic acids, which are vital for the storage and transmission of genetic information. Therefore, the compound indirectly influences the genetic processes within cells.
Result of Action
The primary result of the action of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose is the production of artificial nucleotides . These nucleotides can be incorporated into nucleic acids, influencing the genetic processes within cells.
Action Environment
The action of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose is influenced by various environmental factors. For instance, the silyl-Hilbert–Johnson reaction used to convert this compound into an artificial nucleotide requires specific temperature conditions . Furthermore, the compound’s stability may be affected by factors such as pH and the presence of other chemicals in the environment.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose involves multiple steps. Initially, ribose undergoes methylation in the presence of thionyl chloride and methyl alcohol at 0–5°C for 10 to 15 minutes . Following this, the reaction mixture is stirred for 8 hours. The methylated ribose is then reacted with benzyl chloride at 60–70°C over 99 minutes, followed by neutralization with sulfuric acid . The final product is obtained through acetylation using glacial acetic acid and acetic anhydride at -5 to 5°C for 5 hours .
Industrial Production Methods: In industrial settings, the production of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose follows similar synthetic routes but on a larger scale. The process involves precise temperature control and the use of high-purity reagents to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions: 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose undergoes various chemical reactions, including:
Substitution Reactions: It reacts with trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction.
Deprotection Reactions: The compound can be deprotected by acids or bases to form pure artificial nucleotides.
Common Reagents and Conditions:
Trimethylsilyl trifluoromethanesulfonate (TMSOTf): Used in the silyl-Hilbert–Johnson reaction.
Acids/Bases: Utilized for deprotection reactions.
Major Products Formed: The primary product formed from these reactions is a pure artificial nucleotide, which is essential for further applications in nucleoside synthesis .
類似化合物との比較
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose: Similar in structure but differs in the stereochemistry of the ribose moiety.
1,2,3-Tri-O-benzoyl-5-deoxy-D-ribose: Another ribose derivative used in nucleoside synthesis.
Uniqueness: 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose is unique due to its specific acetylation and benzoylation pattern, which makes it highly effective in nucleoside synthesis and pharmaceutical applications .
特性
IUPAC Name |
[(2R,3R,4R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZABPLTDYVJMP-ASAMFVBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448642 | |
| Record name | 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6974-32-9, 14215-97-5 | |
| Record name | .beta.-D-Ribofuranose, 1-acetate 2,3,5-tribenzoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose?
A1: The molecular formula of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose is C29H26O9. Its molecular weight is 518.52 g/mol.
Q2: What spectroscopic techniques are used to characterize 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose and its nucleoside derivatives?
A2: Researchers commonly employ a combination of spectroscopic techniques to confirm the structure of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose and its derivatives. These include:
- Infrared Spectroscopy (IR): Identifies functional groups based on their characteristic vibrational frequencies. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure, connectivity, and stereochemistry of molecules. Both 1H NMR and 13C NMR are frequently employed. [, , , ]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of compounds, aiding in structural elucidation. [, ]
Q3: What is a common synthetic route for preparing 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose?
A3: 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose can be synthesized from D-ribose through a series of protection and deprotection steps. A practical approach involves the direct conversion of 1,2:3,5-di-O-cyclohexylidene-α-D-xylofuranose, obtained from corncobs, into the target compound. This multistep synthesis involves selective benzoylation, tosylation, methanolysis, and acetolysis reactions. []
Q4: What is the role of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose in nucleoside synthesis?
A4: 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose serves as a protected form of D-ribofuranose. The benzoyl groups protect the hydroxyl groups at the 2', 3', and 5' positions of the sugar, preventing unwanted side reactions during nucleoside synthesis. The acetyl group at the 1' position serves as a leaving group in glycosylation reactions, enabling the formation of the glycosidic bond between the sugar and the desired heterocyclic base.
Q5: What types of catalysts are commonly used in the glycosylation reactions involving 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose?
A5: Lewis acids, such as tin(IV) chloride (SnCl4) [, , , , , ] and trimethylsilyl trifluoromethanesulfonate (TMSOTf) [, , , , ], are frequently employed as catalysts in these glycosylation reactions. These Lewis acids enhance the electrophilicity of the anomeric carbon, facilitating the formation of the glycosidic bond.
Q6: What are the primary biological activities investigated in the context of nucleoside analogues derived from 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose?
A6: Nucleoside analogues synthesized using this compound as an intermediate are often studied for their potential:
- Antiviral activity: Many derivatives exhibit activity against a range of viruses, including vaccinia virus, Rift Valley fever virus, and various RNA viruses. [, , ]
- Antitumor activity: Some analogues display cytotoxicity against tumor cell lines in vitro and in vivo, suggesting potential as anticancer agents. [, , ]
- Antimicrobial activity: Certain derivatives exhibit activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents. [, , , , , , ]
Q7: How does the structure of the heterocyclic base influence the biological activity of the resulting nucleoside analogue?
A7: The structure of the heterocyclic base significantly impacts the activity and selectivity of the nucleoside analogue. For example:
- Pyrazolo[3,4-d]pyrimidine ribonucleosides: Analogues with a 3-bromo substituent showed significant activity against Para 3 virus and potent inhibition of L1210 and P388 leukemia cell growth. []
- Imidazole-4-carboxamide ribonucleosides: Compounds with 5-methylthio or 5-benzylthio substituents exhibited significant activity against vaccinia virus in vitro. []
- 9-Deazaadenosine analogues: Introduction of a 7-benzyl group significantly enhanced cytotoxic activity against various cancer cell lines. []
Q8: How do modifications to the sugar moiety affect the biological activity of these nucleoside analogues?
A8: Modifications to the sugar moiety can significantly influence the activity and selectivity of nucleoside analogues:
- 2'-Deoxyribonucleosides: Compared to their ribonucleoside counterparts, 2'-deoxyribonucleosides often exhibit altered cellular uptake and metabolic stability, influencing their overall activity. []
- 2',3'-Dideoxy-2',3'-didehydronucleosides: These modifications can enhance antiviral activity by interfering with viral DNA polymerase. []
Q9: What are the common methods used to deprotect the benzoyl groups in the final steps of nucleoside analogue synthesis?
A9: Researchers typically employ ammonolysis with methanolic ammonia or sodium methoxide in methanol to remove the benzoyl protecting groups and obtain the free nucleoside analogues. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















